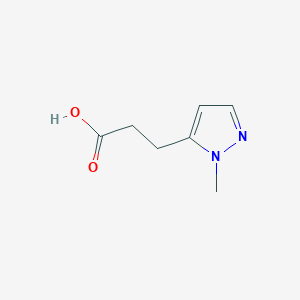
3-(1-methyl-1H-pyrazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methyl-1H-pyrazol-5-yl)propanoic acid, also known as MPP, is commonly used as an internal standard in quantitative MS metabolomics experiments . It is also an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
The synthesis of this compound involves intermediate derivatization methods (IDMs) . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) was determined by X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C7H10N2O2/c1-9-6(4-5-8-9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) . The molecular weight is 154.17 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The CAS Number is 796845-50-6 .Applications De Recherche Scientifique
Catalytic Applications
Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst in the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, demonstrating its utility in the synthesis of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) with yields ranging from 74-90%. This showcases the compound's potential in catalyzing efficient synthesis processes without losing catalytic activity over multiple runs (Tayebi et al., 2011).
Synthesis of Pyrazol-4-yl Propanoic Acids
A rapid synthesis method for 4//-4-oxo-l-benzopyran-3-yl and 1,3-diarylpyrazol4-yl propanoic acids using Meldrum's acid from carboxaldehydes has been reported, indicating the compound's relevance in the creation of pharmacologically active molecules, showcasing its utility in medicinal chemistry and drug development (Reddy & Rao, 2006).
Generation of Pyrazolo[5,1-a]isoquinolin-1-yl Propanoic Acids
The generation of 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids via a silver(I)-catalyzed three-component reaction, involving a transformation through 6-endo cyclization, [3 + 2] cycloaddition, and rearrangement, presents a novel method for synthesizing complex propanoic acid derivatives, useful in drug discovery and organic synthesis (Pan et al., 2015).
Coordination Complex Synthesis
The synthesis of mononuclear CuII/CoII coordination complexes from pyrazole-dicarboxylate acid derivatives highlights the compound's role in the development of coordination chemistry and potential applications in material science, such as in the creation of novel materials with specific magnetic, optical, or catalytic properties (Radi et al., 2015).
Modification of Hydrogels
Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified through condensation reaction with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, showcase the compound's utility in the creation of amine-treated polymers with enhanced thermal stability and promising biological activities. This indicates its potential in biomedical applications, particularly in developing materials with specific antimicrobial properties (Aly & El-Mohdy, 2015).
Safety and Hazards
The safety information for 3-(1-methyl-1H-pyrazol-5-yl)propanoic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
3-(2-methylpyrazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-6(4-5-8-9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIMNWBBWQHMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzyl-2-(4-methoxypyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2707862.png)
![9-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
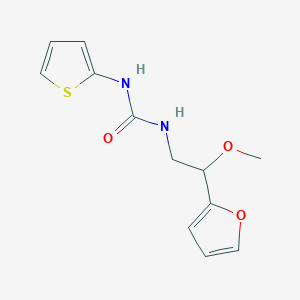
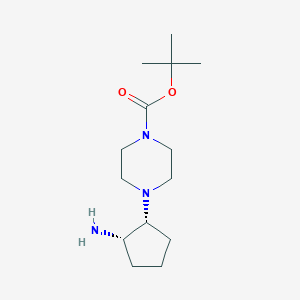
![Tert-butyl 2-azaspiro[3.4]octane-3-carboxylate](/img/structure/B2707871.png)
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2707872.png)
![4-[(2,4-Difluorophenyl)formamido]butanoic acid](/img/structure/B2707874.png)
![6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2707876.png)
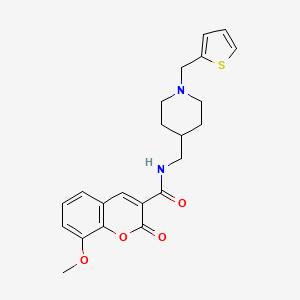
![N-(3-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2707878.png)
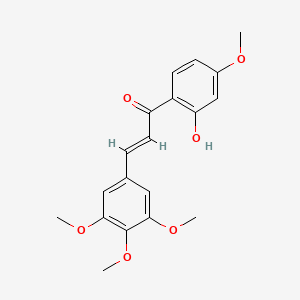
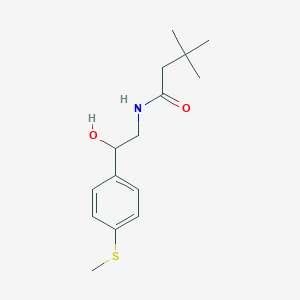
![(Z)-2-amino-6-ethyl-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2707884.png)